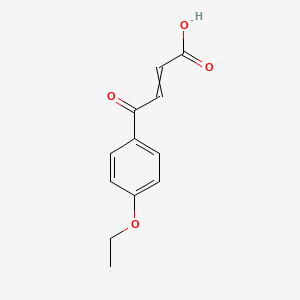

3-(p-Ethoxybenzoyl) acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethoxybenzoyl)acrylic acid is an organic compound with the molecular formula C12H12O4. This compound is characterized by its ethoxybenzoyl group attached to an acrylic acid moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)acrylic acid typically involves the reaction of 4-ethoxybenzoic acid with an acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzoyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 3-(4-ethoxybenzoyl)acrylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced derivatives.

Substitution: Substitution reactions can occur at the ethoxy or carboxylic acid groups, leading to a variety of functionalized products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various carboxylic acid derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Functionalized derivatives with different substituents at the ethoxy or carboxylic acid positions.

Scientific Research Applications

3-(4-Ethoxybenzoyl)acrylic acid has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and other biological targets.

Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-ethoxybenzoyl)acrylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its natural reaction. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

3-(4-Ethoxybenzoyl)acrylic acid is similar to other compounds with benzoyl and acrylic acid moieties, such as:

4-Ethoxybenzoic acid: Lacks the acrylic acid moiety.

Acrylic acid: Lacks the ethoxybenzoyl group.

4-Ethoxybenzoyl chloride: A related compound used in different chemical reactions.

Uniqueness: The presence of both the ethoxybenzoyl group and the acrylic acid moiety in 3-(4-ethoxybenzoyl)acrylic acid makes it unique and versatile for various applications, distinguishing it from its related compounds.

Biological Activity

3-(p-Ethoxybenzoyl) acrylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, including antibacterial properties, cytotoxicity, and applications in drug delivery systems.

- Chemical Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- CAS Number : 5711-41-1

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The compound demonstrated a higher efficacy against Staphylococcus aureus, which is significant given the increasing resistance of this bacterium to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound showed varying levels of cytotoxic effects on different cell lines.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| Vero (Normal Kidney Cells) | >100 |

The results indicate that while the compound has potential anticancer properties, it also exhibits cytotoxicity against normal cells, which necessitates careful consideration in therapeutic applications .

Applications in Drug Delivery

This compound has been incorporated into polymeric systems for drug delivery. Its ability to form hydrogels enhances its utility in controlled release applications.

Case Study: Hydrogel Formulation

A recent formulation study involved embedding the compound into a poly(acrylic acid)-based hydrogel matrix. The hydrogel demonstrated:

- Sustained Release : A controlled release of therapeutic agents over a period exceeding 72 hours.

- Biocompatibility : No significant cytotoxic effects were observed in vitro on human fibroblast cells.

This formulation can be particularly useful for localized drug delivery in wound healing applications, leveraging its antibacterial properties while minimizing systemic exposure .

Toxicological Considerations

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Studies indicate that while acute toxicity is low, prolonged exposure may lead to irritation or allergic reactions in sensitive individuals.

Table 3: Toxicological Profile Summary

| Endpoint | Observation |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Skin Irritation | Mild irritation in some cases |

| Eye Irritation | Significant irritation noted |

These findings highlight the need for further research into the long-term effects and mechanisms of action of this compound .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIKNOMECIZQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.